molecular formula C23H17N5OS B10946007 4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

Cat. No.: B10946007
M. Wt: 411.5 g/mol
InChI Key: AJRFBTLVWRPALJ-UHFFFAOYSA-N
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Description

4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves multiple steps, starting from the construction of the core heterocyclic structure The initial step typically involves the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold through cyclization reactionsThe final step involves the attachment of the benzonitrile moiety through etherification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of substituents, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is unique due to its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17N5OS

Molecular Weight

411.5 g/mol

IUPAC Name

4-[[3-(11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile

InChI

InChI=1S/C23H17N5OS/c1-14-15(2)30-23-20(14)22-26-21(27-28(22)13-25-23)18-5-3-4-17(10-18)12-29-19-8-6-16(11-24)7-9-19/h3-10,13H,12H2,1-2H3

InChI Key

AJRFBTLVWRPALJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)C#N)C

Origin of Product

United States

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